2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole: is a heterocyclic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-bromoaniline with 2-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in the phenyl rings can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The oxadiazole ring can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation Reactions: Products include oxidized derivatives of the oxadiazole ring.
Reduction Reactions: Products include reduced forms of the oxadiazole ring and phenyl rings.
Scientific Research Applications
Chemistry: 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine: The compound is investigated for its potential use in drug development. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt fungal cell membranes.
Comparison with Similar Compounds
- 2-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Comparison: Compared to similar compounds, 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual substitution enhances its potential for various chemical reactions and applications. Additionally, its biological activity may differ from other oxadiazoles, making it a distinct compound in medicinal chemistry.
Properties
IUPAC Name |
2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMKKVSWWFVLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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